molecular formula C14H18O4 B3057619 Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- CAS No. 831171-30-3

Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl-

Cat. No.: B3057619
CAS No.: 831171-30-3
M. Wt: 250.29 g/mol
InChI Key: LABNANGRQPCFCA-UHFFFAOYSA-N
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Description

Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This particular compound is notable for its unique structural features, which include three methoxy groups and a methyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- typically involves several steps:

Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Mechanism of Action

The mechanism of action of Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- can be compared with other benzofuran derivatives:

Properties

IUPAC Name

3-ethenyl-4,5,6-trimethoxy-3-methyl-2H-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-6-14(2)8-18-9-7-10(15-3)12(16-4)13(17-5)11(9)14/h6-7H,1,8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABNANGRQPCFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC(=C(C(=C21)OC)OC)OC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478411
Record name Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831171-30-3
Record name Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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